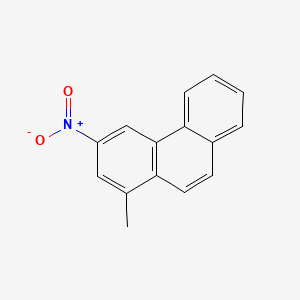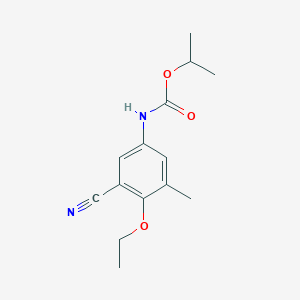
Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group attached to a phenyl ring, which is further substituted with cyano, ethoxy, and methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)carbamate typically involves the reaction of 3-cyano-4-ethoxy-5-methylphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The carbamate group can form stable covalent bonds with active site residues, leading to inhibition of enzyme activity. The ethoxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Propan-2-yl (3-cyano-4-methoxy-5-methylphenyl)carbamate
- Propan-2-yl (3-cyano-4-ethoxy-5-ethylphenyl)carbamate
- Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)urea
Comparison: Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)carbamate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its methoxy or ethyl analogs. The carbamate group also differentiates it from urea derivatives, affecting its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
84972-30-5 |
|---|---|
Molekularformel |
C14H18N2O3 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
propan-2-yl N-(3-cyano-4-ethoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-5-18-13-10(4)6-12(7-11(13)8-15)16-14(17)19-9(2)3/h6-7,9H,5H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
JWBYNRPSHPWJKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)OC(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


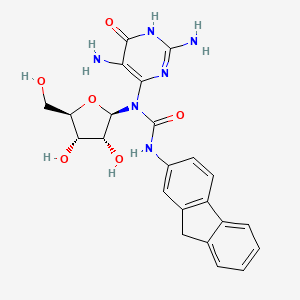

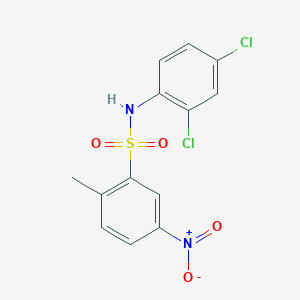
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)

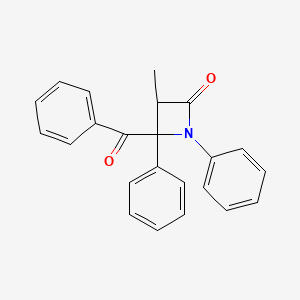
![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
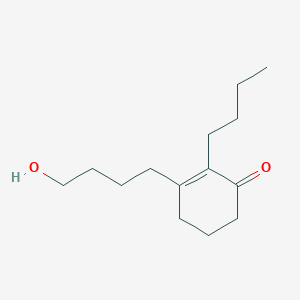
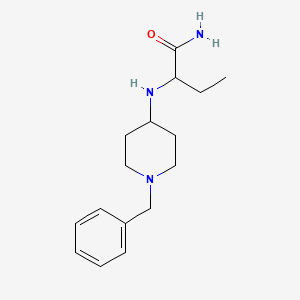

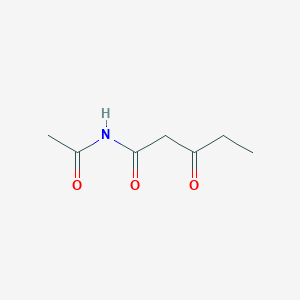
![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
